1.1. Full Name: 2-Chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine []
1.2. Classification: CTEP is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5) [, ].
1.3. Role in Scientific Research: CTEP is a valuable tool in preclinical research, particularly in neuroscience, for investigating the role of mGlu5 in various neurological and psychiatric disorders [, , , , ].
2.1. Optimized Synthesis: An optimized protocol for the synthesis and purification of CTEP has been reported []. This method focuses on meticulous workup procedures for improved yield compared to previously published methods.
2.2. Yield Improvement: The optimized synthesis of CTEP resulted in a significant yield improvement to 63%, compared to 27% reported in earlier literature [].
5.1. mGlu5 Negative Allosteric Modulation: CTEP binds to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding site [, ]. This binding modulates the receptor's conformation, reducing its activity and downstream signaling.
5.2. Downstream Signaling Pathways: CTEP's inhibition of mGlu5 impacts several downstream signaling pathways, including GSK3β, ZBTB16, and mTOR, which are involved in autophagy, neuronal survival, and synaptic plasticity [, , ].
6.1. Oral Bioavailability: CTEP demonstrates high oral bioavailability, enabling convenient administration for chronic studies in animal models [, ].
6.2. Blood-Brain Barrier Permeability: CTEP exhibits good blood-brain barrier permeability, achieving significant brain concentrations following systemic administration []. This property is crucial for its action on mGlu5 receptors located within the central nervous system.
6.3. Half-Life: CTEP possesses a long half-life of approximately 18 hours in rodents, making it suitable for chronic treatment with once-every-48-hour dosing [, ].
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4